2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(quinolin-8-yl)acetamide
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Overview
Description
2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(QUINOLIN-8-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including hydrazinecarbonyl, hydroxymethyl, and quinolinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(QUINOLIN-8-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and quinoline derivatives, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(QUINOLIN-8-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while reduction of the hydrazinecarbonyl group can produce hydrazine derivatives .
Scientific Research Applications
2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(QUINOLIN-8-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(QUINOLIN-8-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2,6-dimethylpyridine and 4-hydroxymethylpyridine are structurally related to the pyridine moiety of the compound.
Uniqueness
The uniqueness of 2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(QUINOLIN-8-YL)ACETAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19N5O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[3-(hydrazinecarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C19H19N5O3S/c1-11-8-13(9-25)16(18(27)24-20)19(22-11)28-10-15(26)23-14-6-2-4-12-5-3-7-21-17(12)14/h2-8,25H,9-10,20H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
LWMXLJKVOLSFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)NN)CO |
Origin of Product |
United States |
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